Pyrido[3,4-d]pyrimidin-8(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
7H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11) |
InChI Key |
HALYIFFLOBGDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=NC=NC=C21 |
Origin of Product |
United States |
Significance of Pyrido 3,4 D Pyrimidin 8 7h One in Heterocyclic Chemistry
The importance of the pyrido[3,4-d]pyrimidine (B3350098) core, and specifically its 8(7H)-one derivatives, lies in its role as a key scaffold in medicinal chemistry. nih.govjocpr.com Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes. nih.gov The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery. nih.govnih.gov
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of several important kinases. For instance, researchers have developed 2,8-disubstituted pyrido[3,4-d]pyrimidines that show potent inhibition of Monopolar Spindle Kinase 1 (MPS1), a critical regulator of the cell cycle and a target for cancer therapy. nih.govacs.org Furthermore, this scaffold has been investigated for its potential to yield antagonists for the human chemokine receptor CXCR2, which is implicated in a range of inflammatory diseases. nih.gov A recent patent has also highlighted novel pyrido[3,4-d]pyrimidin-8-one derivatives for their protein kinase inhibitory activity, with potential applications in oncology. google.com The ability to systematically modify the scaffold allows for the fine-tuning of activity and selectivity, making it a valuable tool in the design of targeted therapies. nih.gov
Overview of Its Structural Variations and Isomeric Contexts
The term "pyridopyrimidine" refers to a bicyclic heterocyclic system formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. nih.gov The specific arrangement of the rings and the position of the nitrogen atoms give rise to four constitutional isomers:
Pyrido[2,3-d]pyrimidine (B1209978)
Pyrido[3,2-d]pyrimidine
Pyrido[3,4-d]pyrimidine (B3350098)
Pyrido[4,3-d]pyrimidine
The Pyrido[3,4-d]pyrimidin-8(7H)-one of interest here specifies the [3,4-d] fusion pattern, with a carbonyl group at position 8 and the adjacent nitrogen at position 7 being protonated. This structure is a tautomer of other pyridopyrimidinones, such as pyrido[3,4-d]pyrimidin-4(3H)-one.
The versatility of this scaffold comes from the ability to introduce a wide array of substituents at various positions around the core. Synthetic strategies have been developed to allow for modifications at positions 2, 4, 5, 6, and 7, leading to large libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov For example, the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions from a common 4-chloro intermediate. nih.gov
Below is a table of representative structural variations of the broader pyrido[3,4-d]pyrimidine class that have been explored in research:
| Compound Class | Key Structural Features | Research Focus | Reference |
| 2,8-Disubstituted Pyrido[3,4-d]pyrimidines | Substituents at positions 2 and 8 | MPS1 Kinase Inhibition | acs.org |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | Substituents at position 8 of the 4-oxo tautomer | KDM4/KDM5 Histone Lysine (B10760008) Demethylase Inhibition | acs.org |
| 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidines | Various substituents at the C-4 position | Anticancer Activity | nih.gov |
| 6-Substituted Pyrido[3,4-d]pyrimidines | Substituents at the C-6 position | CXCR2 Antagonism | nih.gov |
Historical Development of Research on Pyrido 3,4 D Pyrimidin 8 7h One
Strategies for this compound Core Construction
The fundamental architecture of this compound can be assembled by two primary retrosynthetic approaches: annelation of a pyrimidine (B1678525) ring to a pyridine precursor or annelation of a pyridine ring to a pyrimidine precursor.
Pyrimidine Ring Annelation Approaches
This strategy involves the construction of the pyrimidine ring onto a suitably substituted pyridine derivative. A common starting material for this approach is a 3-aminopyridine-4-carboxylic acid or a related derivative.
For instance, the synthesis of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (which can be considered a derivative of the parent compound) begins with methyl-3-amino-2-chloroisonicotinate. acs.org Hydrolysis of the ester yields the corresponding carboxylic acid, which is then converted to the primary amide. Subsequent ring closure is achieved by treatment with triethyl orthoformate to furnish the pyridopyrimidinone core. acs.org
A general representation of this approach is the cyclization of 4-aminonicotinamides. These intermediates can be obtained by treating a pyrido[4,3-d] nih.govnih.govoxazin-4-one or an ethyl 4-amidonicotinate with an amine. rsc.org Further heating or prolonged reaction with the amine facilitates the cyclization to the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold. rsc.org
Pyridine Ring Annelation Approaches
Conversely, the pyridine ring can be constructed onto a pre-formed pyrimidine ring. This approach often starts with a functionalized pyrimidine derivative that allows for the formation of the second ring.
An example of this strategy involves the reaction of 6-amino-1,3-dimethyluracil (B104193) with arylaldehydes and malononitrile (B47326) in a one-pot, three-component reaction to generate 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.org While this example leads to a different isomer (pyrido[2,3-d]pyrimidine), the principle of building the pyridine ring onto a pyrimidine precursor is demonstrated. A similar conceptual approach could be envisioned for the this compound isomer, likely starting from a 5-substituted pyrimidine.
Another method starts from a 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione which reacts with primary amines. researchgate.net This reaction proceeds through a proposed nih.govnih.gov-hydrogen shift to form a dihydropyrimidine (B8664642) intermediate, followed by a cycloaddition with an aldimine (formed from the starting pyrimidine and the primary amine) and subsequent dehydration to yield the final pyrido[3,4-d]pyrimidine product. researchgate.net
One-Pot and Multi-Component Reaction Protocols
One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and atom economy. Several MCRs have been developed for the synthesis of related pyridopyrimidine systems, which could be adapted for the this compound core.
For example, a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an arylaldehyde, and malononitrile, catalyzed by bismuth(III)triflate, provides a rapid and efficient route to pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org This methodology highlights the potential of MCRs to quickly assemble complex heterocyclic scaffolds. Similarly, molecular iodine has been used as a catalyst for the multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org The principles of these MCRs could potentially be applied to the synthesis of pyrido[3,4-d]pyrimidin-8(7H)-ones by selecting appropriate starting materials.
Functionalization and Derivatization Techniques on the this compound Scaffold
Once the this compound core is synthesized, further derivatization is often necessary to develop compounds with desired biological activities. Key positions for functionalization include the chloro group at C-4 (if present) and other positions on the bicyclic ring system.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems. pageplace.deyoutube.com A chloro substituent on the this compound scaffold, particularly at the 4-position, is an excellent handle for introducing a variety of nucleophiles.
A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were prepared from the common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569), through nucleophilic aromatic substitutions at the C-4 position. nih.gov This demonstrates the utility of the SNAr reaction in creating a library of analogs for structure-activity relationship studies. nih.gov Similarly, the pyrazole (B372694) moiety has been introduced at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold via an SNAr reaction on a key intermediate. acs.org
The reactivity of halopyridines in SNAr reactions is well-established, with substitution being most favorable at the ortho and para positions relative to the ring nitrogen due to the electron-withdrawing nature of the nitrogen atom. youtube.com This principle applies to the this compound system, making positions activated by the ring nitrogens susceptible to nucleophilic attack.
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrido[3,4-d]pyrimidine Derivatives
| Starting Material | Nucleophile | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Various amines and other nucleophiles | C-4 | 4-substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
| SEM-protected 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one | Pyrazole derivatives | C-8 | 8-pyrazolyl-pyrido[3,4-d]pyrimidin-4(3H)-one derivatives | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are widely used to functionalize heterocyclic scaffolds, including this compound.
A key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, has been utilized in palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C-4 position. nih.gov This approach allows for the synthesis of a wide range of analogs with potential anticancer activity. nih.gov
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a prominent example of a palladium-catalyzed cross-coupling reaction. libretexts.org This reaction has been employed for the synthesis of pyrazolyl derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one by reacting 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one with a pyrazolylboronic acid or its pinacol (B44631) ester. acs.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrido[3,4-d]pyrimidine Derivatives
| Starting Material | Coupling Partner | Type of Coupling | Product | Reference |
|---|---|---|---|---|
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Various boronic acids/esters | Suzuki-Miyaura | 4-aryl/heteroaryl-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
| 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one | (1H-pyrazol-3-yl)boronic acid or ((N-methyl)pyrazol-3-yl)boronic acid pinacol ester | Suzuki-Miyaura | 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one or 8-((N-methyl)pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | acs.org |
Oxidative and Reductive Transformations
Oxidative and reductive transformations are key for modifying the saturation level and functional groups of the pyrido[3,4-d]pyrimidine core and its analogs. For instance, 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are often synthesized, can be reluctant to undergo dehydrogenation to the more biologically active C5-C6 unsaturated compounds. rsc.org A serendipitous discovery led to an autocatalytic photochemical dehydrogenation process. rsc.org By irradiating the 5,6-dihydro derivative in DMSO in the presence of air, the corresponding unsaturated pyrido[2,3-d]pyrimidin-7(8H)-one can be obtained. rsc.org
In other transformations, the oxidation of a 2-methylthio substituent to a sulfone allows for the subsequent nucleophilic substitution with arylamino groups. nih.gov Reductive processes are also employed, for example, the reduction of a nitro group to an amine, which can then be further functionalized. nih.gov
Regioselective Modifications at Specific Positions (e.g., C-2, C-4, C-6, C-8, N-7)
The ability to selectively modify specific positions of the this compound ring system is crucial for structure-activity relationship studies.
C-2 and C-4 Positions: The C-2 and C-4 positions of the pyrimidine ring are often targeted for modification. For example, starting from a 2,4,6-trihalogenated pyrido[2,3-d]pyrimidine, regioselective Suzuki-Miyaura coupling can be achieved, taking advantage of the differential reactivity of the halogens. academie-sciences.fr This allows for the sequential introduction of different aryl or heteroaryl groups at these positions.
C-6 Position: The C-6 position on the pyridine ring can also be functionalized. In the synthesis of pyrido[2,3-d]pyrimidine derivatives, the C-6 position has been substituted with various groups, including dichlorophenyl moieties. nih.gov
C-8 Position: The C-8 position of the pyridone ring is another site for modification. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of histone lysine demethylases. researchgate.net
N-7 Position: The N-7 nitrogen of the pyridone ring can be alkylated or arylated to introduce further diversity.
Regioselective iodination has been demonstrated as a powerful tool for functionalizing pyrazole rings, a component of some related heterocyclic systems. nih.gov This strategy, followed by cross-coupling reactions, provides a route to complex derivatives that would be otherwise difficult to access.
Electrophilic and Nucleophilic Reactivity Profiles
The this compound core possesses both electrophilic and nucleophilic centers, allowing for a variety of chemical modifications.
Nucleophilic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, particularly when substituted with good leaving groups. For instance, a chloro group at the C4 position of the pyrido[3,4-d]pyrimidine ring system is readily displaced by various nucleophiles. nih.gov This has been a key strategy in the synthesis of new derivatives, including the reaction of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine with different amines to generate a library of 4-substituted analogs. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed at the C4 position to introduce new carbon-carbon bonds. nih.gov However, the success of these reactions can be influenced by steric hindrance and the electronic properties of the scaffold. For example, steric hindrance around the C6-position has been noted to impede efficient Suzuki reactions. nih.gov
The C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold can also undergo nucleophilic aromatic substitution (SNAr). This has been demonstrated by the reaction of an 8-chloro derivative with pyrazole moieties to create potent enzyme inhibitors. acs.org
Electrophilic Substitution: The pyridine ring component, being electron-deficient, is generally less reactive towards electrophiles than benzene. However, the presence of activating groups can facilitate electrophilic substitution. The reactivity of the pyridine nitrogen (position 7) is also a key feature. It can act as a nucleophile and is involved in coordinating to metal ions, a property that has been exploited in the design of metalloenzyme inhibitors. acs.org
Oxidative Dehydrogenation Processes
While specific studies on the oxidative dehydrogenation of pyrido[3,4-d]pyrimidin-8(7H)-ones are not extensively detailed in the provided context, related pyridopyrimidine systems offer insights into potential transformations. For instance, 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally similar, can undergo photoinduced oxidative dehydrogenation to form the corresponding C5-C6 unsaturated compounds. rsc.orgresearchgate.net This process can be autocatalytic, occurring in the presence of air and light without an external photosensitizer. rsc.orgresearchgate.net Such reactions highlight a potential pathway for the aromatization of partially saturated pyrido[3,4-d]pyrimidine derivatives.
Metabolic Transformations Relevant to Chemical Stability
The metabolic stability of pyrido[3,4-d]pyrimidine derivatives is a critical factor in their development as therapeutic agents. The primary metabolic transformations observed are oxidations, often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).
Extensive metabolism, including multiple oxidations and dealkylation, has been observed in some pyrido[3,4-d]pyrimidine series, leading to low stability in human liver microsomes (HLM). nih.govacs.org Identifying a single, consistent site of metabolism can be challenging in these cases. nih.govacs.org
One key metabolic pathway for the related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is oxidation at the C2-position, mediated by aldehyde oxidase (AO). researchgate.net This can lead to rapid clearance of the compound in vivo. researchgate.net Blocking this position with a substituent, such as a methyl group, has been shown to prevent AO-mediated metabolism and improve the compound's metabolic stability. researchgate.net
Interestingly, the introduction of a methyl group at the C6-position of the pyrido[3,4-d]pyrimidine core has also been found to significantly enhance HLM stability. nih.govacs.org Metabolic identification studies suggest that this distal methyl group can suppress metabolism at the aniline (B41778) portion of the molecule, possibly by sterically hindering the recognition of the preferred pharmacophore by P450 enzymes. nih.govacs.org
Stability and Degradation Pathways
The stability of the this compound ring system is generally robust, but it can be susceptible to degradation under certain conditions. The pyrimidinone moiety shares some characteristics with uracil, which can undergo oxidative degradation in the presence of reactive oxygen species. wikipedia.org
The chemical synthesis of derivatives often involves strong acids or bases and elevated temperatures, indicating a degree of stability of the core structure under these conditions. For example, the formation of the pyrimidinone ring can be achieved by treatment with triethyl orthoformate. acs.org Furthermore, acidic conditions are used for the deprotection of protecting groups like tert-butyldimethylsilyl (TBS) without compromising the core scaffold. acs.org
The table below summarizes the reactivity and metabolic transformations of this compound and related derivatives.
| Transformation Type | Position(s) | Reagents/Conditions | Outcome | Reference(s) |
| Nucleophilic Substitution | C4 | Amines, Palladium Catalysts | Introduction of various substituents | nih.gov |
| Nucleophilic Aromatic Substitution | C8 | Pyrazoles | Formation of C-N bond | acs.org |
| Oxidative Dehydrogenation (of related dihydropyridopyrimidines) | C5-C6 | Light, Air (autocatalytic) | Aromatization of the pyridine ring | rsc.orgresearchgate.net |
| Metabolic Oxidation | C2 (of related pyrido[3,4-d]pyrimidin-4(3H)-one) | Aldehyde Oxidase (AO) | Formation of oxidized metabolite | researchgate.net |
| Metabolic Oxidation | Multiple sites | Cytochrome P450 (CYP) enzymes | Multiple oxidation and dealkylation products | nih.govacs.org |
Structural Elucidation and Advanced Spectroscopic Characterization of Pyrido 3,4 D Pyrimidin 8 7h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govsdsu.edunih.govhmdb.cachemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrido[3,4-d]pyrimidin-8(7H)-one derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals. nih.gov
The ¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons of the fused pyridine (B92270) and pyrimidine (B1678525) rings. The chemical shifts of these protons are influenced by the nature and position of substituents on the heterocyclic core. For instance, in a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the protons on the pyridone ring (H-5 and H-6) are readily identifiable. researchgate.net The presence of electron-donating or electron-withdrawing groups can cause significant upfield or downfield shifts, respectively, providing valuable information about the electronic environment of the molecule.
The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon (C-8) and the carbons of the pyridine and pyrimidine rings are particularly diagnostic. For example, in a series of 2,4-disubstituted pyrido[2,3-d]pyrimidin-7(8H)-ones, the C-4 resonance was observed at a higher field (δ = 161.4–164.8 ppm) compared to the C-2 resonance (δ = 155.0–157.9 ppm). researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative gencat.cat
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N8-H | 10.40 (s) | - |
| N3-H | 10.19 (s) | - |
| N9-H | 8.73 (s) | - |
| C11-H | 7.75 – 7.61 (m) | 119.3 |
| C12-H | 7.38 – 7.22 (m) | 128.8 |
| C13-H | 7.10 – 6.94 (m) | 122.5 |
| C5-H, C6-H | 2.55 – 2.41 (m) | 16.4 (C5), 30.3 (C6) |
| C7 | - | 171.5 |
| C4 | - | 161.4 |
| C8a | - | 155.7 |
| C2 | - | 150.8 |
| C10 | - | 138.7 |
| C4a | - | 90.6 |
Data obtained in DMSO-d6. s = singlet, m = multiplet.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.eduyoutube.com For instance, the correlation between the H-5 and H-6 protons in the pyridone ring can be readily observed in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.canp-mrd.orgcolumbia.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduresearchgate.netcolumbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, in a study of a pyrimidine derivative, a ³J_C,H coupling was observed between the C-6 carbon and the protons of an N-ethyl group, confirming their proximity. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.gov
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This level of precision is essential for confirming the identity of newly synthesized this compound derivatives and for identifying any potential byproducts or impurities.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for complexes)nih.govnih.gov
When suitable single crystals of this compound derivatives or their complexes can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a pyrido[3,4-d]pyrimidine (B3350098) derivative complexed with a protein can reveal key binding interactions. google.com The resulting structural data is invaluable for understanding structure-activity relationships and for guiding the design of new derivatives with improved properties. nih.gov
Spectroscopic Probes for Molecular Dynamics and Interactions
Spectroscopic techniques can also be employed to study the dynamic behavior of this compound derivatives and their interactions with biological targets. Molecular dynamics simulations, often in conjunction with experimental data, can provide insights into the binding modes of these inhibitors with kinases such as Mps1. nih.govnih.gov These studies have shown that van der Waals interactions and nonpolar solvation energies contribute significantly to the binding affinity. nih.gov Furthermore, the formation of stable hydrogen bonds with specific amino acid residues within the active site, such as G605 and K529 in Mps1, is crucial for the inhibitory activity of these compounds. nih.gov Understanding these molecular interactions at a detailed level is critical for the rational design of more potent and selective inhibitors.
Computational Chemistry and Molecular Modeling Studies of Pyrido 3,4 D Pyrimidin 8 7h One
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.
Studies on derivatives of the pyrido[3,4-d]pyrimidin-8(7H)-one scaffold have revealed key binding interactions with various protein kinases. For instance, in the context of monopolar spindle 1 (Mps1) kinase inhibitors, the backbone of the pyrido[3,4-d]pyrimidine (B3350098) compound engages in significant hydrophobic interactions with the hinge region of the enzyme. nih.gov The pyrimidine (B1678525) ring, a core component of the scaffold, has been observed to form a hydrogen bond with Gly605, marking it as a critical residue for binding. nih.gov
Furthermore, in studies of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine (B10760008) demethylases, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold demonstrates bidentate coordination to the active site metal ion. acs.org This interaction involves the pyridine (B92270) nitrogen at position 7 and the pyrimidinone CONH moiety, which interacts with key residues such as K206 and Y132. acs.org Additionally, the N1 position of the scaffold is positioned to interact with the side chain of K241, further stabilizing the complex. acs.org
The following table summarizes the key interactions observed in molecular docking studies of pyrido[3,4-d]pyrimidine derivatives with their respective protein targets.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| Mps1 Kinase | Gly605 | Hydrogen Bond | nih.gov |
| Mps1 Kinase | Hinge Region | Hydrophobic Interaction | nih.gov |
| KDM4A | K206, Y132 | Hydrogen Bond | acs.org |
| KDM4A | K241 | Hydrogen Bond | acs.org |
| KDM4A | Active Site Metal | Metal Coordination | acs.org |
The binding energy of a ligand to its target is a critical parameter in assessing its potential as an inhibitor. In the study of Mps1 inhibitors, the binding energies of several pyrido[3,4-d]pyrimidine derivatives were calculated using molecular docking. nih.gov The results indicated a correlation between the calculated binding energy and the experimental IC50 values, suggesting that the docking protocol was reliable in predicting the binding affinity. nih.gov For example, compounds with lower (more favorable) binding energies generally exhibited higher inhibitory activity. nih.gov
The binding free energies for different systems were also calculated, showing variations that were consistent with experimental findings. nih.gov This underscores the utility of computational methods in ranking potential inhibitors before their synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR study focused solely on this compound was not identified in the searched literature, the principles of QSAR have been applied to related pyrimidine derivatives. nih.gov
Generally, QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov These models can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov
Dynamics Simulations (e.g., Molecular Dynamics) for Conformational Behavior
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of a ligand-protein complex over time. For pyrido[3,4-d]pyrimidine inhibitors of Mps1, MD simulations were performed to assess the stability of the docked complexes. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms was monitored throughout the simulation. nih.gov
The results showed that the binding of the ligand helped to stabilize the protein structure, as indicated by lower RMSD values for the complex compared to the protein alone. nih.gov The stability of the complex, with average RMSD values remaining low throughout the simulation, provided confidence in the docking results and the predicted binding mode. nih.gov
Electronic Structure Calculations and Quantum Chemical Analysis
Quantum chemical calculations are used to determine the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies. In the study of Mps1 inhibitors, the molecular geometry of five small molecule derivatives of pyrido[3,4-d]pyrimidine was optimized using Gaussian09 software, a common tool for quantum chemical calculations. nih.gov This optimization step is crucial for obtaining a low-energy and realistic conformation of the ligand before performing molecular docking.
These calculations can also provide insights into the reactivity and interaction potential of the molecule by analyzing properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Ligand Efficiency Metrics and Property Prediction (e.g., cLogP, TPSA, Rotatable Bonds related to activity, not ADME/Tox)
Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound in relation to its size. It is a useful parameter in lead optimization as it helps in identifying small, efficient binders that have the potential to be developed into potent drug candidates. In a study of NUAK1 inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, ligand efficiency was used to compare different chemical series. nih.gov
In the context of Mps1 inhibitors, several molecular properties relevant to ligand efficiency and activity were calculated for a series of new pyrido[3,4-d]pyrimidine derivatives. nih.gov These properties included the calculated octanol/water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds (RB). nih.gov
The table below presents these calculated properties for a selection of designed compounds.
| Compound | Docked Energy (kcal/mol) | cLogP | TPSA (Ų) | Rotatable Bonds | Reference |
| I | -8.92 | 2.87 | 110.63 | 8 | nih.gov |
| II | -8.66 | 4.81 | 85.2 | 8 | nih.gov |
| III | -8.62 | 4.78 | 81.19 | 8 | nih.gov |
| IV | -8.86 | 2.31 | 70.38 | 6 | nih.gov |
| V | -8.89 | 2.87 | 73.87 | 8 | nih.gov |
Biological Target Interactions and Molecular Mechanisms of Pyrido 3,4 D Pyrimidin 8 7h One Derivatives
Kinase Inhibition Mechanisms and Specificity
Derivatives of the pyrido[3,4-d]pyrimidin-8(7H)-one core have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes.
Monopolar spindle 1 (Mps1) is a key protein kinase involved in the spindle assembly checkpoint, a critical control mechanism in cell division. Inhibition of Mps1 is a promising strategy for cancer therapy. N2-phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine derivatives have been identified as inhibitors of Mps1 kinase. wipo.int These compounds are designed to interact with the Mps1 kinase either directly or indirectly to inhibit its spindle checkpoint function. wipo.int The development of these inhibitors is aimed at treating and/or preventing proliferative diseases like cancer. wipo.int
A patent for N2-phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine derivatives describes their use as Mps1 inhibitors. wipo.int
| Compound Type | Target | Therapeutic Application |
| N2-phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine derivatives | Mps1 Kinase | Proliferative diseases, such as cancer |
The chemokine receptor CXCR2 is involved in inflammatory responses and is a target for various inflammatory diseases. While research has been conducted on pyrido[3,4-d]pyrimidine (B3350098) analogues as CXCR2 antagonists, specific data on derivatives of the this compound isomer is not extensively available. Studies have identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. However, further structural modifications on the pyrido[3,4-d]pyrimidine scaffold are needed to establish a clear structure-activity relationship for potent CXCR2 antagonism.
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the RAS signaling pathway, a key pathway in cell proliferation and survival. Direct inhibition of SOS1 is a potential therapeutic strategy for cancers driven by RAS mutations. Currently, there is limited published research on this compound derivatives as SOS1 inhibitors.
However, research on closely related scaffolds provides insights into potential mechanisms. For instance, derivatives of pyrido[2,3-d]pyrimidin-7-one have been designed as SOS1 inhibitors. nih.gov One such derivative, compound 8u , showed comparable activity to the known SOS1 inhibitor BI-3406 and displayed excellent selectivity over several kinases. nih.gov Another study focused on 5,8-dihydropyrido[4,3-d]pyrimidin-7(6H)-one derivatives, with compounds A15f and B5a showing potent inhibition of the KRAS-G12C/SOS1 complex formation. nih.gov
These findings on related isomers suggest that the broader pyridopyrimidine scaffold can be a valuable template for developing SOS1 inhibitors.
Histone lysine (B10760008) demethylases (KDMs) are enzymes that remove methyl groups from histones, playing a crucial role in epigenetic regulation. Their dysregulation is implicated in various cancers. While the pyrido[3,4-d]pyrimidine core is of interest for KDM inhibition, the majority of published research has focused on the pyrido[3,4-d]pyrimidin-4(3H)-one isomer, not the 8(7H)-one isomer.
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC histone lysine demethylases. acs.orgnih.govnih.gov These inhibitors, such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, function by binding to the Fe(II) in the active site of the enzyme. acs.orgacs.org The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold coordinates with the active site metal, and substitutions at the C8 position can access the histone peptide substrate binding site, leading to potent inhibition. acs.org For example, derivatives 54j and 54k showed equipotent activity against the KDM4 and KDM5 subfamilies. acs.org
It is important to note the structural difference, as the carbonyl group is at the 4-position in these reported inhibitors, whereas the subject of this article is the 8-position.
| Compound Scaffold | Target Subfamilies | Mechanism of Action |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4 (JMJD2), KDM5 (JARID1) | Binds to Fe(II) in the active site |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their inhibitors are a major focus of cancer drug development. There is currently a lack of specific research on this compound derivatives as potent CDK inhibitors.
The majority of research on pyridopyrimidine-based CDK inhibitors has utilized other isomeric scaffolds. For example, pyrido[2,3-d]pyrimidin-7-one derivatives have been extensively studied as inhibitors of CDK4 and CDK2. nih.gov The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor led to the exploration of numerous analogues, with some achieving IC50 values as low as 0.004 µM against Cdk4. nih.gov X-ray crystallography has shown that these compounds occupy the ATP binding site of the kinase. nih.gov Similarly, other patents and publications describe various pyrido[2,3-d]pyrimidin-7(8H)-one and pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of CDK2 and CDK4/6. researchgate.netnih.govwipo.intwipo.intgoogle.com
These findings highlight the potential of the broader pyridopyrimidine family as a source of CDK inhibitors, although specific investigation into the this compound scaffold is needed.
Tyrosine kinases are a large family of enzymes that are critical in regulating cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them important therapeutic targets. A patent has been filed for novel pyrido[3,4-d]pyrimidin-8-one derivatives that possess protein kinase inhibitory activity, indicating their potential as anticancer agents. google.com This suggests a general applicability of this scaffold for inhibiting various protein kinases, including tyrosine kinases.
However, specific inhibitory data for the this compound scaffold against specific tyrosine kinases like ZAP-70, EGFR, PDGFR, or PI3Kδ is not yet widely available in the public domain. Research on related scaffolds has shown promise. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR-TK inhibitors. nih.gov Also, certain pyrido[2,3-d]pyrimidin-2-amine derivatives have been developed as inhibitors of both wild-type and mutated forms of EGFR. wipo.int
While the general potential of pyrido[3,4-d]pyrimidin-8-one derivatives as kinase inhibitors is recognized, further research is required to elucidate their specific inhibitory profiles against key tyrosine kinases.
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of the broader pyridopyrimidine family have been identified as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism and a well-established target for cancer therapy. researchgate.netwikipedia.org While research specifically on the this compound isomer is limited in this context, studies on related scaffolds provide significant insights into the potential of this chemical class.
A series of 5-substituted pyrido[2,3-d]pyrimidines demonstrated notable antitumor activity, which was linked to their ability to inhibit the DHFR enzyme. africaresearchconnects.com One of the most potent compounds from this series, compound 11 , showed an IC50 value of 6.5 µM against DHFR, which is comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). africaresearchconnects.com Molecular modeling studies suggested that the antitumor effects of these compounds correlate with their binding interactions within the DHFR active site. africaresearchconnects.com Similarly, various 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been evaluated as DHFR inhibitors, with some compounds showing high potency. nih.gov For instance, a pyrazolo[3,4-d]pyrimidine series also yielded derivatives with sub-micromolar inhibitory concentrations against human DHFR (hDHFR). nih.gov
The table below summarizes the DHFR inhibitory activity of selected pyridopyrimidine derivatives.
| Compound Class | Derivative Example | Target | IC50 (µM) | Source |
| Pyrido[2,3-d]pyrimidine (B1209978) | Compound 11 | DHFR | 6.5 | africaresearchconnects.com |
| Pyrido[2,3-d]pyrimidine | Compound 13 | DHFR | 7.1 | africaresearchconnects.com |
| Pyrido[2,3-d]pyrimidine | Compound 14 | DHFR | 8.7 | africaresearchconnects.com |
| Pyrazolo[3,4-d]pyrimidine | Compound 10e | hDHFR | < 1 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Compound 10f | hDHFR | < 1 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Compound 10g | hDHFR | < 1 | nih.gov |
| Reference Drug | Methotrexate (MTX) | DHFR | 5.57 | africaresearchconnects.com |
Salt-Inducible Kinase (SIK) Subfamily Modulation
The Salt-Inducible Kinases (SIK1, SIK2, SIK3) are key regulators of the LKB1-AMPK pathway, and their dysregulation is associated with several cancers. cancer.govscienft.comnih.gov While not the exact isomer requested, extensive research on pyrido[2,3-d]pyrimidin-7(8H)-one derivatives has led to the development of potent SIK inhibitors. cancer.gov A notable example is the chemical probe MRIA9 , a dual pan-SIK/group I p21-activated kinase (PAK) inhibitor. scienft.comnih.gov However, off-target effects on PAK kinases, which have been linked to cardiotoxicity, prompted further optimization. cancer.govscienft.com
Through a structure-based design approach, researchers modified the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to improve selectivity. cancer.govscienft.com This effort, which focused on exploiting differences in the back-pocket and gatekeeper residues between SIK and PAK kinases, resulted in the development of MR22 . cancer.govnih.gov MR22 is a pan-SIK inhibitor with excellent selectivity, showing no significant activity on STE group kinases. cancer.govbiorxiv.orgresearchgate.net This enhanced selectivity makes MR22 a valuable tool for studying SIK-specific functions in cells. nih.govbiorxiv.org
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., Cholecystokinin (B1591339) Receptor Subtype-1)
While information on cholecystokinin receptor binding for the specific this compound scaffold is not available, research has been conducted on related structures targeting other receptors. Notably, pyrido[3,4-d]pyrimidine derivatives have been explored as antagonists for the human chemokine receptor CXCR2. mdpi.com
A scaffold hopping study identified a pyrido[3,4-d]pyrimidine analogue (Compound 2 in the study) as a promising hit, with an IC50 value of 0.11 µM as a CXCR2 antagonist in a calcium mobilization assay. mdpi.com Subsequent structure-activity relationship (SAR) studies explored substitutions on the pyridine (B92270) moiety of the scaffold. The introduction of a chlorine atom at the 5-position (Compound 9 ) resulted in a hundred-fold decrease in potency (IC50 = 11 µM), highlighting the sensitivity of this position to modification. mdpi.com
Enzyme Kinetics and Active Site Characterization
The pyrido[3,4-d]pyrimidine scaffold has been a foundation for developing inhibitors against several kinase families, with detailed studies characterizing their binding kinetics and active site interactions.
KDM4 and KDM5 Demethylases: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent inhibitors of the JmjC histone N-methyl lysine demethylase (KDM) subfamilies KDM4 and KDM5. acs.orgnih.gov These inhibitors function by binding to the Fe(II) ion in the enzyme's active site. nih.gov X-ray crystallography of a derivative (Compound 58 ) bound to KDM4A revealed that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold coordinates with the active site metal through its pyridine nitrogen. acs.org Additionally, the pyrimidinone CONH group forms interactions with key amino acid residues (K206/Y132), and the N1 position of the inhibitor interacts with the side chain of K241. acs.org This network of interactions accounts for the high ligand efficiency of these compounds. acs.org
Monopolar Spindle 1 (Mps1) Kinase: A series of novel pyrido[3,4-d]pyrimidine derivatives were synthesized as highly active inhibitors of Monopolar Spindle 1 (Mps1), a kinase that is a potential target for cancer therapy. nih.govnih.gov Molecular dynamics simulations and MM/GBSA calculations were used to probe the binding modes. nih.gov The studies revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for binding. nih.gov All tested inhibitors were found to interact with a common set of residues in the Mps1 active site: I531, V539, M602, C604, N606, I607, L654, I663, and P673. Furthermore, stable hydrogen bonds formed between the inhibitors and residues G605 and K529 were identified as being crucial for potent inhibitory activity. nih.gov
Cellular Pathway Modulation (e.g., Phosphorylation Events, Cell Cycle Regulation at a molecular level)
Inhibition of various kinases and enzymes by pyrido[3,4-d]pyrimidine derivatives and their isomers leads to significant modulation of cellular pathways, particularly those involved in cell cycle regulation and survival.
Cell Cycle Regulation:
SIK Inhibition: The selective SIK inhibitor MR22 , a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, was shown to cause centrosome dissociation, which subsequently leads to cell-cycle arrest in ovarian cancer cells. cancer.govnih.govbiorxiv.org This finding directly links SIK inhibition to a specific phenotypic effect on cell division machinery. nih.gov
Mps1 Inhibition: As Mps1 plays a central role in the spindle assembly checkpoint, its inhibition by pyrido[3,4-d]pyrimidine derivatives directly interferes with the transition from metaphase to anaphase during mitosis. nih.gov This is particularly effective in chromosomally unstable cancer cells, which are highly dependent on this checkpoint for survival. nih.gov
DHFR Inhibition: A pyrido[2,3-d]pyrimidine derivative (Compound 11 ) that inhibits DHFR was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. africaresearchconnects.com In a separate study, a pyrazolo[3,4-d]pyrimidine derivative (Compound 10e ) arrested the MCF-7 cell cycle in the G1/S phase. nih.gov
Apoptosis and Other Cellular Events:
DHFR Inhibition: The pyrazolo[3,4-d]pyrimidine derivative 10e was also shown to induce apoptosis in MCF-7 cells. nih.gov This was confirmed by Western blot analysis, which showed an increased expression of pro-apoptotic proteins like caspases and Bax, alongside a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov
KDM Inhibition: A cell-permeable 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative (Compound 54k ) was shown to inhibit the demethylation of H3K9Me3 and H3K4Me3 in a cellular assay, demonstrating target engagement within the cell and modulation of histone methylation states. nih.gov
Medicinal Chemistry Design and Scaffold Diversification of Pyrido 3,4 D Pyrimidin 8 7h One
Pyrido[3,4-d]pyrimidin-8(7H)-one as a Privileged Heterocyclic Scaffold
The pyrido[3,4-d]pyrimidine (B3350098) core is recognized as a privileged scaffold in drug discovery. This designation stems from its recurring presence in biologically active compounds, particularly as an inhibitor of various protein kinases. The fusion of the electron-rich pyrimidine (B1678525) ring with the pyridine (B92270) moiety creates a unique electronic and steric environment that can be effectively exploited for molecular recognition by a variety of biological targets.
Fused pyrimidine derivatives, in general, hold considerable pharmacological importance due to their broad spectrum of biological activities. researchgate.net Specifically, pyrido[3,4-d]pyrimidines are well-documented as potential anticancer agents and tyrosine kinase inhibitors. nih.gov A patent has highlighted a novel 7H-pyrido[3,4-d]pyrimidin-8-one derivative for its protein kinase inhibitory activity, with potential applications in treating or preventing diseases such as cancer, leukemia, and restenosis. nih.gov This underscores the scaffold's value in generating compounds that can modulate key cellular signaling pathways implicated in various pathologies.
Structure-Activity Relationship (SAR) Studies for Target-Specific Potency and Selectivity
The development of potent and selective inhibitors based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These investigations have systematically explored the impact of substitutions at various positions of the heterocyclic core on biological activity.
A notable example is the development of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine (B10760008) demethylases. nih.govgoogle.comnih.gov In these studies, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was identified as a suitable replacement for a pyridine-4-carboxylate moiety, enabling bidentate metal coordination in the active site. nih.gov The SAR exploration focused on substitutions at the C8 position. It was found that introducing a pyrazole (B372694) moiety at C8, and further substitution from C4 of the pyrazole, allowed access to the histone peptide substrate binding site. nih.govgoogle.com The incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker led to derivatives with equipotent activity against the KDM4 and KDM5 subfamilies and selectivity over other KDM subfamilies. nih.govgoogle.com
The following table summarizes the key SAR findings for 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as KDM inhibitors:
| Position | Substitution | Effect on Activity | Reference |
| C8 | 1H-pyrazol-3-yl | Potent inhibition of KDM4/5 | nih.govgoogle.com |
| C4 of C8-pyrazole | 4-phenylpiperidine linker | Equipotent KDM4/5 inhibition and cellular permeability | nih.govgoogle.com |
Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been investigated for its potential as antagonists of the human chemokine receptor CXCR2. nih.gov An initial hit compound, identified through scaffold hopping, was a pyrido[3,4-d]pyrimidine analogue. Subsequent SAR studies explored the substitution pattern on the pyridine moiety of the scaffold. For instance, a 5-chloro substitution resulted in a hundred-fold decrease in CXCR2 antagonistic potency compared to the original hit. nih.gov In contrast, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue displayed similar antagonistic potency to the initial hit, highlighting the sensitivity of this position to structural modifications. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping, a powerful strategy in medicinal chemistry to identify novel chemical series with similar biological activity, has been successfully applied in the context of the pyrido[3,4-d]pyrimidine scaffold. This approach involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to explore new chemical space and improve properties such as potency, selectivity, and pharmacokinetics.
A significant example of scaffold hopping led to the discovery of a pyrido[3,4-d]pyrimidine analogue as a promising antagonist of the human chemokine receptor CXCR2. nih.gov This discovery highlights the utility of the pyrido[3,4-d]pyrimidine core as a viable replacement for other heterocyclic systems in the design of receptor antagonists.
Bioisosteric replacement is another key design strategy that has been employed. In the development of KDM inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself served as a bioisosteric replacement for a pyridine-4-carboxylate moiety. nih.gov This substitution was crucial for achieving the desired bidentate metal coordination within the enzyme's active site.
Design of Functionalized Derivatives and Analogues (e.g., PROTACs involving the scaffold)
The functionalization of the this compound scaffold to create more complex and targeted therapeutic agents is an active area of research. One such advanced application is the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
While specific examples of PROTACs incorporating the this compound scaffold are not yet prevalent in the literature, the development of PROTACs based on the isomeric pyrido[2,3-d]pyrimidin-7-one scaffold provides a strong rationale for its potential in this area. Recently, a series of novel CRBN-recruiting SOS1 PROTACs were designed and synthesized using a pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor as the warhead. nih.gov This demonstrates the suitability of the broader pyridopyrimidinone class of compounds to be functionalized with linkers and E3 ligase ligands to create potent and effective protein degraders.
Given the established role of this compound derivatives as potent inhibitors of various kinases and other important cellular proteins, this scaffold represents a promising candidate for the development of novel PROTACs. By attaching a suitable linker and an E3 ligase-binding moiety to a this compound-based inhibitor, it is conceivable that new therapeutic agents capable of inducing the targeted degradation of disease-relevant proteins could be developed.
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The future synthesis of pyrido[3,4-d]pyrimidin-8(7H)-one and its analogues will be driven by the dual needs for molecular diversity and environmental sustainability. Research is increasingly focused on developing novel, efficient synthetic routes and incorporating green chemistry principles.
Methodologies for constructing the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold often start from either a pre-formed pyrimidine (B1678525) or a pyridone ring. nih.gov One common strategy begins with an N-substituted pyrimidine-4-amine that has a carbon-based functional group at the C5 position, which is then cyclized to form the second ring. nih.gov Another approach uses a 4-amino-5-bromopyrimidine (B111901) as the starting material. nih.gov For the Pyrido[3,4-d]pyrimidin-4(3H)-one core, a key intermediate, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, has been synthesized in three steps from methyl-3-amino-2-chloroisonicotinate. acs.org This intermediate is crucial for further diversification through reactions like Suzuki cross-couplings. acs.org Future work will likely adapt and refine these multi-step sequences for the 8(7H)-one isomer, aiming to improve yields and introduce a wider array of substituents.
A significant area of development is the use of cross-coupling reactions to expand the diversity of substituents on the core scaffold. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as copper-catalyzed Ullmann reactions, are being employed to install novel N-alkyl, N-aryl, O-aryl, S-aryl, and arylethynyl groups at various positions. nih.gov This allows for a systematic exploration of the structure-activity relationship (SAR) by creating large libraries of analogues. researchgate.net For example, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives were prepared from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate using palladium-catalyzed cross-coupling or nucleophilic aromatic substitutions. researchgate.net
In line with modern synthetic standards, green chemistry approaches are becoming essential. These methods offer benefits such as higher yields, shorter reaction times, and simpler work-ups. rsc.org Future syntheses will likely incorporate techniques such as:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, reducing waste and improving efficiency. rsc.orgnih.gov
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and often leads to higher yields. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent minimizes environmental impact and can simplify product purification. nih.gov
Table 1: Comparison of Synthetic Approaches for Pyridopyrimidinone Scaffolds
| Approach | Description | Key Advantages | Relevant Scaffolds |
|---|---|---|---|
| From Preformed Rings | Building the second ring onto an existing pyrimidine or pyridine (B92270) starting material. nih.gov | Access to core structure from commercially available materials. nih.gov | Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov |
| Cross-Coupling Reactions | Using catalysts (e.g., Palladium, Copper) to add diverse substituents to a halogenated core. nih.gov | Enables rapid generation of analogue libraries for SAR studies. researchgate.net | Pyrido[3,4-d]pyrimidine, Pyrido[2,3-d]pyrimidine (B1209978) nih.govresearchgate.net |
| Green Chemistry Methods | Employing MCRs, microwave assistance, or solvent-free conditions. rsc.org | Reduced environmental impact, improved efficiency, shorter reaction times. nih.gov | General Pyrimidines, Pyrazolo[3,4-d]pyrimidine rsc.orgnih.gov |
Advanced Characterization Techniques for Dynamic Processes
To move beyond static snapshots of ligand-receptor interactions, advanced characterization techniques are critical for understanding the dynamic processes that govern molecular recognition and function. While X-ray crystallography provides high-resolution structures of inhibitors bound to their targets, it is the combination with computational methods that illuminates the dynamic behavior. nih.gov
Molecular dynamics (MD) simulations have become a cornerstone for studying the stability of ligand-protein complexes and elucidating detailed binding modes. nih.gov For instance, MD simulations and the molecular mechanics/generalized Born surface area (MM/GBSA) method have been used to validate molecular docking results for pyrido[3,4-d]pyrimidine inhibitors of the kinase Mps1. nih.gov These simulations can reveal crucial information about the flexibility of the protein, the conformational changes induced by ligand binding, and the stability of key interactions, such as hydrogen bonds, over time. nih.gov
Future research will increasingly rely on integrating multiple biophysical and computational techniques to build a comprehensive picture of the dynamic interactions of this compound derivatives. This could include the use of advanced NMR spectroscopy techniques to probe conformational dynamics in solution and single-molecule methods to observe binding and unbinding events in real time.
Deeper Mechanistic Understanding of Biological Interactions
A fundamental goal of future research is to gain a more profound mechanistic understanding of how this compound derivatives interact with their biological targets. This involves identifying the specific amino acid residues involved in binding and understanding how these interactions translate into biological activity.
Studies on related pyridopyrimidinone inhibitors have provided significant insights. For Mps1 kinase inhibitors, molecular docking and dynamics simulations revealed that the pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic effect with the hinge region of the kinase. nih.gov Specific hydrogen bonds were identified, such as between the pyrimidine ring and the residue Gly605, which are critical for inhibitor activity. nih.gov
Similarly, for 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors of KDM4 histone demethylases, crystal structures showed that the scaffold coordinates with the active site metal via the pyridine nitrogen while the pyrimidinone CONH moiety interacts with key residues. acs.org Molecular docking of RIPK2 inhibitors with a pyrido[2,3-d]pyrimidin-7-one core suggested that engagement of Ser25 in the glycine-rich loop could enhance selectivity. nih.govnih.gov
Table 2: Key Molecular Interactions of Pyrido[3,4-d]pyrimidine Scaffolds with Biological Targets
| Target Protein | Pyrido[3,4-d]pyrimidine Analogue | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Mps1 Kinase | Pyrido[3,4-d]pyrimidine derivative | Gly605, K529, I531, V539, M602 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |
| KDM4A Demethylase | 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | K206, Y132, K241, Active Site Fe(II) | Hydrogen Bonds, Metal Coordination | acs.org |
These detailed mechanistic insights are crucial for the rational design of more potent and selective next-generation inhibitors.
Design of Highly Selective Molecular Probes and Chemical Tools
Building on a deep mechanistic understanding, a major future direction is the design of highly selective molecular probes based on the this compound scaffold. These chemical tools are invaluable for dissecting complex biological pathways and validating novel drug targets.
The development of potent and selective inhibitors is the first step toward creating a chemical probe. For example, derivatives of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one have been developed as potent inhibitors of KDM4 and KDM5 histone demethylases with selectivity over other KDM subfamilies. nih.gov Similarly, a pyrido[2,3-d]pyrimidin-7-one based inhibitor of RIPK2 kinase displayed over 300-fold selectivity against the structurally related kinase ALK2. nih.gov Such selectivity is a critical attribute for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of the intended target.
Future efforts will focus on optimizing these selective inhibitors to have properties suitable for use as chemical tools, such as cell permeability and the inclusion of handles for affinity chromatography or fluorescent labeling. nih.gov The development of inhibitors that target specific mutant forms of enzymes, such as EGFRT790M, further highlights the potential of this scaffold in creating highly specific probes for studying disease-related protein variants. rsc.org
Computational Design of Next-Generation Analogues and Libraries
Computational chemistry is a powerful engine for accelerating the discovery and optimization of novel bioactive compounds. Structure-based drug design, guided by X-ray crystal structures and molecular modeling, is a key strategy for developing next-generation analogues of this compound.
Researchers have successfully used computational approaches to guide the optimization of pyridopyrimidinone-based inhibitors. For KDM inhibitors, structure-based design was used to transition from an initial hit to a series of potent 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.orgnih.gov In another example, after analyzing the binding mode of pyrido[3,4-d]pyrimidine inhibitors with Mps1 kinase through docking and MD simulations, researchers designed five new compounds with predicted superior potential. nih.gov
Molecular docking is routinely used to predict the binding modes of newly designed compounds and prioritize them for synthesis. rsc.org These studies help rationalize observed structure-activity relationships and provide a roadmap for further modifications. nih.gov Future work will likely involve the use of more advanced computational techniques, such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities and the application of artificial intelligence and machine learning to design vast virtual libraries of this compound analogues with desired properties, paving the way for highly targeted and effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing pyrido[3,4-d]pyrimidin-8(7H)-one derivatives?
- Methodology : Solid-phase synthesis and KF/Al₂O₃-mediated methods are commonly used for pyridopyrimidine scaffolds. For this compound derivatives, multi-step reactions involving cyclocondensation of aminopyridines with carbonyl reagents (e.g., orthoesters or acyl chlorides) are typical. Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yields .
- Example : A KF/Al₂O₃-mediated method achieved 95% yield for a pyrido[2,3-d]pyrimidin-7-one derivative, highlighting the potential for adapting this protocol to [3,4-d] isomers .
Q. How can structural characterization of this compound derivatives be performed?
- Methodology : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For example, the IUPAC name and InChI key for 7-benzyl-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one were resolved via PubChem data, demonstrating the utility of computational tools .
Q. What preliminary biological screening assays are suitable for evaluating this compound derivatives?
- Methodology : Screen against kinase panels (e.g., EGFR, MEK) using enzymatic inhibition assays. Pyrido[3,4-d]pyrimidine derivatives have shown activity as EGFR-TKIs (tyrosine kinase inhibitors) in in vitro kinase assays . IC₅₀ values and selectivity profiles should be compared against reference inhibitors.
Advanced Research Questions
Q. How do substituent modifications on the this compound scaffold influence kinase inhibition selectivity?
- Methodology : Structure-activity relationship (SAR) studies are essential. For instance, 2,4,6-trisubstituted derivatives exhibit enhanced EGFR-TKI activity due to improved binding to the ATP pocket. Computational docking (e.g., using AutoDock) and mutagenesis studies can validate interactions with kinase domains .
- Data Contradiction : Substituents at position 6 (e.g., halogen vs. methyl) may increase potency but reduce solubility, requiring trade-off analysis .
Q. What strategies address low solubility and bioavailability of this compound derivatives in in vivo studies?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) or formulate as nanoparticles. For example, 8-cyclopentyl-substituted derivatives showed improved pharmacokinetic profiles in murine models, as seen in related pyrido[2,3-d]pyrimidines .
Q. How can conflicting data on off-target effects of this compound derivatives be resolved?
- Methodology : Use proteome-wide selectivity screens (e.g., KinomeScan) to identify off-target interactions. For mTOR inhibitors like Vistusertib (a pyrido[2,3-d]pyrimidine), cross-reactivity with PI3K was mitigated by modifying the C2 position .
Experimental Design & Data Analysis
Q. What controls are critical in assessing the anti-proliferative activity of this compound derivatives?
- Methodology : Include positive controls (e.g., Gefitinib for EGFR inhibition) and vehicle-treated cells. Use dose-response curves (0.1–100 µM) to calculate IC₅₀. Replicate experiments in ≥3 independent assays to confirm reproducibility .
Q. How can regioselectivity challenges in this compound synthesis be mitigated?
- Methodology : Employ directing groups (e.g., amino or chloro substituents) to control cyclization sites. For example, 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one was synthesized via regioselective halogenation, confirmed by LC-MS .
Tables
Table 1 : Representative this compound Derivatives and Biological Activities
| Substituents | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Methyl, 7-Benzyl | EGFR | 18.2 | |
| 6-Fluoro, 4-Trifluoroethyl | MEK/ERK | 5.7 | |
| 8-Cyclopentyl, 2-Chloro | CDK4/6 | 12.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
